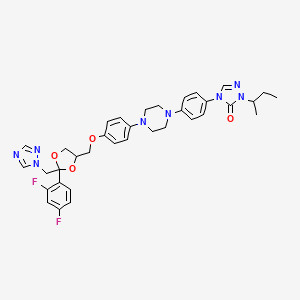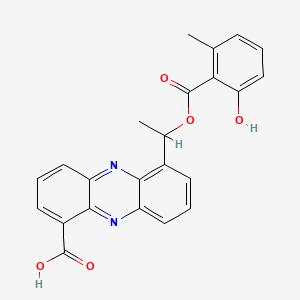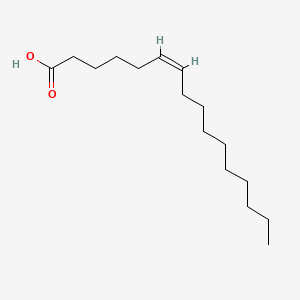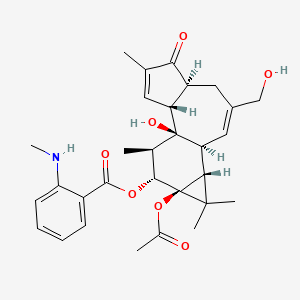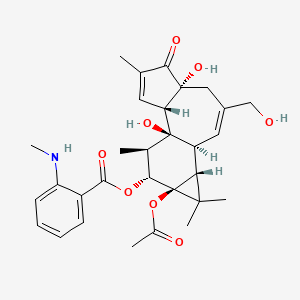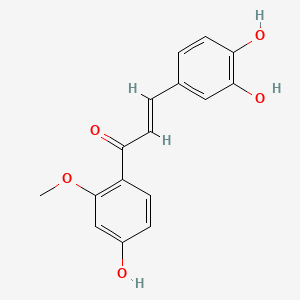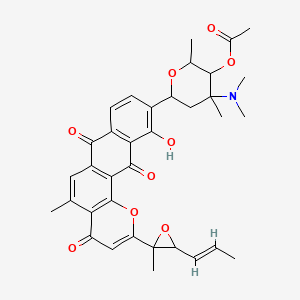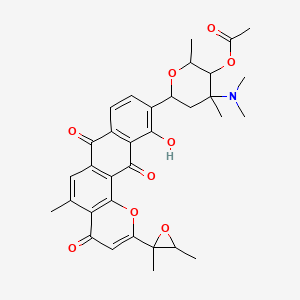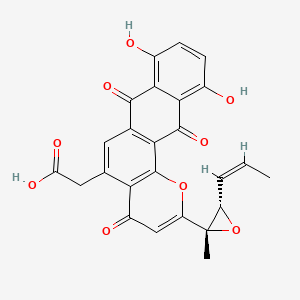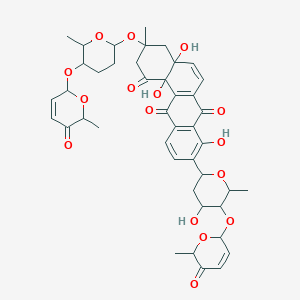
SC 51089
Vue d'ensemble
Description
Selective EP1 receptor antagonist (Ki values are 1.3 (EP1), 61.1 (EP2), 17.5 (EP3) and >100 μM (EP4). Active in vitro and centrally in vivo. Attenuates neurotoxicity and is an antitumorigenic agent.
The prostaglandin E2 (PGE2) receptor EP1 is involved in triggering PGE2-mediated pain as well as neuronal survival and growth. SC-51089 is a selective EP1 antagonist, first shown to have in vivo analgesic activity in mice (ED50 = 6.3 mg/kg when given subcutaneously) and in the rat. SC-51089 also inhibits the growth of glioma cell lines in vitro (IC50 = ~1 μM) and slows tumor growth in vivo. In addition, SC-51089 is neuroprotective, attenuating neuronal cell death in response to oxidative stress, an effect that is also found in EP1-/- mice and mediated by PGE2.4,5
A selective EP1 prostanoid receptor antagonist that attenuates prostaglandin E2-induced neuronal cell death in vitro and slows tumor growth in vivo. Its neuroprotective effect may potentially have therapeutic application in human stroke.
SC-51089, also known as CID132748, is a spotent PGE2 antagonist, and selective for the EP1 receptor subtype with antinociceptive activity. SC-51089 also inhibits the growth of glioma cell lines in vitro (IC50 = ~1 μM) and slows tumor growth in vivo
Applications De Recherche Scientifique
Antagonisme du récepteur EP1 de la prostaglandine E2
SC 51089 est un antagoniste sélectif du sous-type de récepteur EP1 de la prostaglandine E2 . Cette application est cruciale dans la recherche relative à l'inflammation et à la douleur, car la prostaglandine E2 (PGE2) joue un rôle important dans ces processus physiologiques. En inhibant le récepteur EP1, this compound peut être utilisé pour étudier les voies de la douleur et des réponses inflammatoires, ce qui pourrait conduire au développement de nouveaux médicaments analgésiques et anti-inflammatoires.
Études du système respiratoire
Le système respiratoire est un autre domaine où les prostaglandines exercent des effets importants, en particulier en matière de bronchodilatation et d'inflammation. This compound peut être utilisé pour étudier les affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO), où la signalisation des prostaglandines peut être un facteur contributif.
Chacune de ces applications de this compound offre une voie unique pour l'exploration scientifique et le développement thérapeutique potentiel. La spécificité du composé envers le récepteur EP1 en fait un outil précieux en recherche biomédicale dans divers domaines. Les informations fournies sont basées sur la compréhension actuelle des propriétés du composé et de son rôle dans la recherche scientifique .
Mécanisme D'action
Target of Action
SC 51089 is a selective antagonist of the prostaglandin E2 EP1 receptor . The EP1 receptor is one of the four identified G-protein coupled receptors (EP1, EP2, EP3, and EP4) for prostaglandin E2 (PGE2), which is a bioactive lipid that contributes to inflammatory responses .
Mode of Action
This compound acts by selectively antagonizing the EP1 receptor . This means it binds to the EP1 receptor and blocks its activation by PGE2, thereby inhibiting the downstream effects of PGE2 signaling .
Biochemical Pathways
The primary pathway affected by this compound is the PGE2 signaling pathway . PGE2 is known to play a key role in the initiation and progression of neuroinflammatory conditions . By blocking the EP1 receptor, this compound can inhibit the neurotoxic effects of PGE2 .
Result of Action
The antagonism of the EP1 receptor by this compound has been shown to have neuroprotective effects. In vitro studies have demonstrated that this compound can reduce Aβ peptide neurotoxicity, a key factor in the development of Alzheimer’s disease . This suggests that this compound could potentially be used as a therapeutic agent in conditions where PGE2-mediated neuroinflammation is a contributing factor .
Analyse Biochimique
Biochemical Properties
SC 51089 plays a significant role in biochemical reactions by interacting with the EP1 receptor subtype . It is selective for EP1 over EP2, EP3, and EP4 . The compound’s antagonistic effects on prostaglandin E2 have been shown to induce nociceptive behaviors in rats .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease cell death induced by amyloid-β 1-42 (Aβ42) in MC65 human neuroblastoma cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the prostaglandin E2 receptor subtype EP1 . It binds to the EP1 receptor, inhibiting the actions of prostaglandin E2 . This can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, chronic post-treatment with this compound has been shown to increase lesion volume in animal models
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been shown to reduce phenylbenzoquinone-induced writhing in mice at a certain dosage
Metabolic Pathways
It is known to interact with the EP1 receptor, which is involved in the prostaglandin E2 pathway
Propriétés
IUPAC Name |
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHJTXDPDGKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163259 | |
| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146033-02-5 | |
| Record name | SC 51089 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146033025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146033-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SC-51089 interact with the EP1 receptor?
A1: SC-51089 competitively binds to the EP1 receptor, preventing the binding of its endogenous ligand, PGE2 [, , ]. This effectively blocks the downstream signaling cascade initiated by PGE2.
Q2: What are the downstream effects of EP1 receptor antagonism by SC-51089?
A2: EP1 receptor antagonism by SC-51089 has been shown to:
- Reduce neuronal damage: Studies have demonstrated that SC-51089 can mitigate hemin-induced neurotoxicity [], potentially by attenuating intracellular calcium influx mediated by the EP1 receptor [].
- Prevent seizure-associated P-glycoprotein upregulation: SC-51089 abolishes seizure-induced P-glycoprotein up-regulation at the blood-brain barrier in rats, suggesting potential for improving antiepileptic drug efficacy [].
- Influence cerebral blood flow: Research indicates SC-51089 can attenuate the increase in cerebral blood flow induced by hypercapnia [], highlighting the role of EP1 in cerebrovascular regulation.
- Impact spontaneous rhythmic contractions: In rabbit detrusor muscle, SC-51089 inhibits spontaneous rhythmic contractions, suggesting involvement of EP1 receptors in smooth muscle activity [, ].
Q3: What is the molecular formula and weight of SC-51089?
A3: The molecular formula of SC-51089 is C23H21ClN4O3 • HCl, and its molecular weight is 473.38 g/mol.
Q4: Is there spectroscopic data available for SC-51089?
A4: While the provided research does not include specific spectroscopic data, techniques like NMR and mass spectrometry have likely been used for structural confirmation [, ].
Q5: How do structural modifications of SC-51089 affect its activity?
A5: Research has focused on modifying the diacylhydrazine moiety of SC-51089 [, ]. Replacing this group with isosteric and isoelectronic groups resulted in analogs retaining analgesic and EP1 antagonist activity [].
Q6: What is the impact of these modifications on the potency and selectivity of SC-51089 analogs?
A6: Detailed structure-activity relationship studies are needed to fully elucidate the impact of structural modifications on the potency and selectivity of SC-51089 analogs for the EP1 receptor.
Q7: What in vitro models have been used to study the effects of SC-51089?
A7:
- Primary neuronal cultures: SC-51089 demonstrated neuroprotective effects against hemin-induced toxicity in cortical neurons [].
- HEK293 cells expressing EP1 receptors: These cells were utilized in reporter gene assays to characterize the antagonist activity of SC-51089 [].
Q8: What are the key findings from in vivo studies using SC-51089?
A8: In vivo studies revealed:
- Protection against seizure-induced P-glycoprotein upregulation in rats [].
- Attenuation of hypercapnia-induced cerebral blood flow increase in mice [].
- Variable effects in traumatic brain injury models, with limited impact on acute neurological and anatomical outcomes in some studies [, ], while others suggest potential for exacerbating delayed neurodegeneration [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


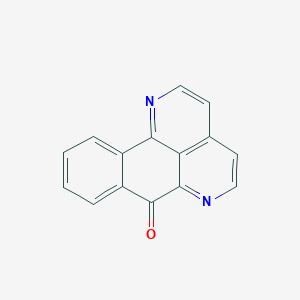
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)
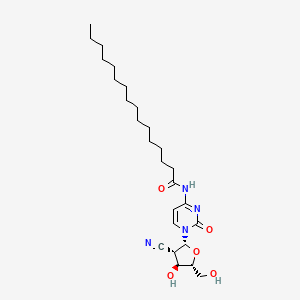
![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
